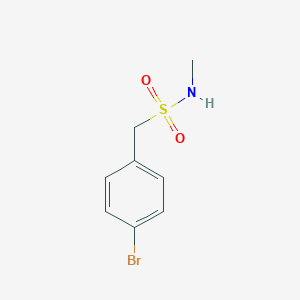

1-(4-Bromophenyl)-N-methylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromophenyl)-N-methylmethanesulfonamide, also known as BMS-214662, is a novel sulfonamide compound with potential therapeutic applications. It is a synthetic compound that has been developed as a lead compound for further drug development. BMS-214662 has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

科学的研究の応用

Vinylsulfones and Vinylsulfonamides Synthesis : These compounds, including 1-(4-Bromophenyl)-N-methylmethanesulfonamide derivatives, have shown a wide range of biological activities, mainly inhibiting different types of enzymes. They are frequently used in synthetic organic chemistry due to their roles as active agents in 1,4-addition and electrocyclization reactions (2020, Kharkov University Bulletin Chemical Series).

Synthesis of Rosuvastatin Precursors : A study reported the synthesis of N-[4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide derivatives. These compounds are key pyrimidine precursors used in the synthesis of rosuvastatin, a cholesterol-lowering medication (2012, Tetrahedron).

Synthesis of 1-Methylsulfonyl-indoles : The reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes in the presence of a specific catalyst yielded 1-methylsulfonyl-indoles with functional groups. These compounds have potential applications in pharmaceuticals and synthetic chemistry (1988, Chemical & Pharmaceutical Bulletin).

Synthesis of Sulfonyl Chlorides : A study focused on synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides, which are crucial intermediates in organic synthesis and pharmaceuticals (1992, Synthesis).

Catalysis in Organic Reactions : N-bromo sulfonamide reagents have been used as efficient catalysts in the synthesis of certain organic compounds, demonstrating the versatility of sulfonamide derivatives in facilitating chemical reactions (2014, New Journal of Chemistry).

Drug Metabolism Studies : A biaryl-bis-sulfonamide compound, LY451395, was studied for its metabolization in mammalian species. The compound is a potent potentiator of specific receptors in the brain, demonstrating the relevance of sulfonamide derivatives in neuroscience and pharmacology (2006, Drug Metabolism and Disposition).

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit cytotoxic activity, potentially through the inhibition of enzymes such as thioredoxin reductase (trxr) and topoisomerase ib (topo ib) .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the enzymatic activity of trxr and topo ib . These enzymes play crucial roles in cellular processes such as DNA replication and repair, and their inhibition can lead to cell death.

Pharmacokinetics

A study on similar compounds suggests that they may have promising adme properties .

Result of Action

Compounds with similar structures have been found to exhibit cytotoxic activity, potentially leading to cell death .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

生化学分析

Biochemical Properties

Based on its structural similarity to other bromophenyl compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the bromine atom, which can participate in halogen bonding, a type of non-covalent interaction .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Studies on similar compounds suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

Based on its structural similarity to other bromophenyl compounds, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

特性

IUPAC Name |

1-(4-bromophenyl)-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCWARAJXKGTGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589919 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172517-39-4 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)

![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)

![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)

![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)

![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)